molecular formula C5H3BrNNaO2S B2981688 Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate CAS No. 2138517-32-3

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2981688
CAS No.: 2138517-32-3
M. Wt: 244.04
InChI Key: QUSVPKAEQIOZIE-UHFFFAOYSA-M
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Description

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C5H4BrNO2S.Na. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate typically involves the bromination of 4-methylthiazole-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation methods and then dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the carboxylate group increases its solubility in aqueous environments .

Properties

IUPAC Name

sodium;5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.Na/c1-2-3(6)10-4(7-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSVPKAEQIOZIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138517-32-3
Record name sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
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